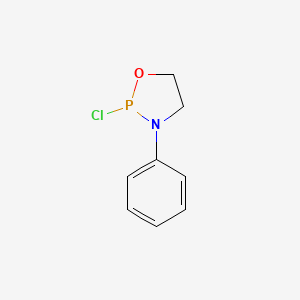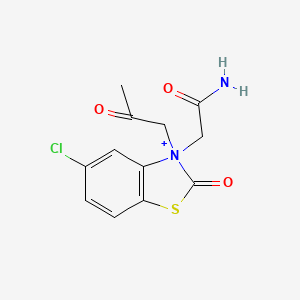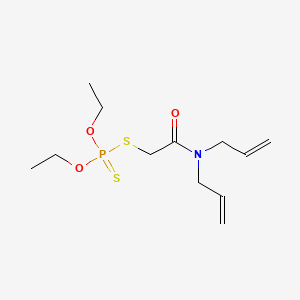
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure that includes phosphorus, nitrogen, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1,3,2-oxazaphospholidine typically involves the reaction of phosphoryl chloride with chiral amino alcohols in an organic solvent. The reaction proceeds under neutral conditions and often requires the use of chromatography for purification . Another method involves the reaction of 2-chloro-1,3,2-diazaphospholidine 2-oxide derivatives with chiral amino alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is known to react with substituted anilines and pyridines in acetonitrile, leading to the formation of corresponding substituted products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include substituted anilines, pyridines, and other nucleophiles. The reactions are typically carried out in organic solvents such as acetonitrile at low temperatures (e.g., 5°C) to control the reaction rate and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reactions with substituted anilines yield substituted oxazaphospholidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-phenyl-1,3,2-oxazaphospholidine involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s phosphorus atom can form stable bonds with various nucleophiles, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine can be compared with other similar compounds, such as:
1,3,2-Oxazaphosphorinanes: These compounds also contain a phosphorus-nitrogen-oxygen ring but differ in their ring size and substituents.
1,3,2-Diazaphospholidines: These compounds have a similar ring structure but contain two nitrogen atoms instead of one.
Phosphiranes: These are three-membered phosphorus-containing rings that exhibit different reactivity and stability compared to oxazaphospholidines.
The uniqueness of this compound lies in its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
31707-07-0 |
|---|---|
Molekularformel |
C8H9ClNOP |
Molekulargewicht |
201.59 g/mol |
IUPAC-Name |
2-chloro-3-phenyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C8H9ClNOP/c9-12-10(6-7-11-12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
VSBZLFDMMQIWBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(N1C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)





![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)




![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
